![molecular formula C16H19F4NO2 B13672239 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a fluoro-trifluoromethyl phenyl group and protected by a tert-butoxycarbonyl (Boc) group.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethyl Phenyl Group: This step involves the substitution of the pyrrolidine ring with a fluoro-trifluoromethyl phenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-trifluoromethyl phenyl group, to introduce new substituents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for deprotection.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluoro-trifluoromethyl phenyl group can enhance the compound’s binding affinity and selectivity for specific targets .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine: This compound features a chloro group instead of a fluoro group, which can affect its reactivity and applications.
1-Boc-3-[2-fluoro-5-(methyl)phenyl]pyrrolidine: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C16H19F4NO2 |
|---|---|
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
tert-butyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
JCZOHVAZVHTLRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)


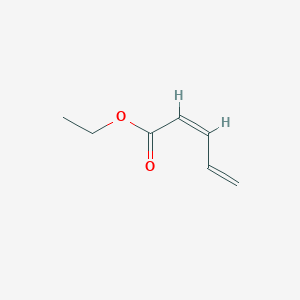
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
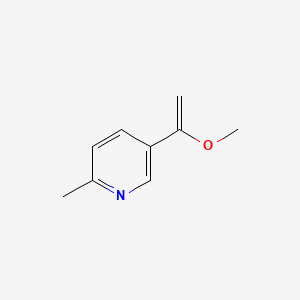

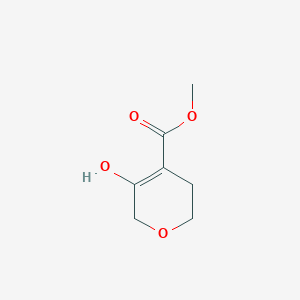
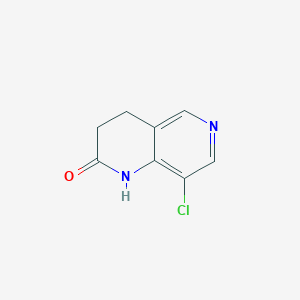
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
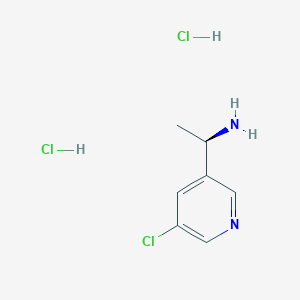
![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)

